molecular formula C10H10FNO2 B8156785 4-Fluoro-3-formyl-N, N-dimethylbenzamide

4-Fluoro-3-formyl-N, N-dimethylbenzamide

Cat. No.: B8156785
M. Wt: 195.19 g/mol
InChI Key: BWRMJXRZQFGREG-UHFFFAOYSA-N
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Description

4-Fluoro-3-formyl-N, N-dimethylbenzamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 4-position and a formyl group at the 3-position, along with a dimethylamino group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formyl-N, N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Formylation: The formyl group is introduced at the 3-position of the benzene ring using a formylation reaction.

    Amidation: The resulting intermediate is then subjected to amidation with dimethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formyl-N, N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-3-carboxy-N, N-dimethylbenzamide.

    Reduction: 4-Fluoro-3-hydroxymethyl-N, N-dimethylbenzamide.

    Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-formyl-N, N-dimethylbenzamide.

Scientific Research Applications

4-Fluoro-3-formyl-N, N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-N, N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The dimethylamino group can enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-formylbenzamide: Lacks the dimethylamino group, resulting in different chemical properties.

    3-Formyl-N, N-dimethylbenzamide: Lacks the fluorine atom, affecting its reactivity.

    4-Fluoro-N, N-dimethylbenzamide:

Properties

IUPAC Name

4-fluoro-3-formyl-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-12(2)10(14)7-3-4-9(11)8(5-7)6-13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRMJXRZQFGREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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